Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate
Description
Historical Context of Naphthalene Sulfonamide Research
The development of sulfonamides began with Gerhard Domagk’s discovery of Prontosil in 1932, a sulfonamide-containing azo dye that demonstrated unprecedented antibacterial activity. By 1935, researchers identified sulfanilamide as Prontosil’s active metabolite, sparking a surge in sulfonamide derivatization. Early structural modifications revealed that substituting the sulfonamide nitrogen with aromatic groups, such as naphthalene, enhanced bioavailability and target specificity.
Naphthalene sulfonamides gained prominence in the 1940s due to their improved pharmacokinetic profiles compared to simpler sulfonamides. For example, sulfapyridine and sulfathiazole incorporated bicyclic aromatic systems to increase metabolic stability. These innovations laid the groundwork for modern derivatives like Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate, which merges naphthalene’s planar geometry with methoxyphenyl substituents to optimize binding interactions.
Significance in Medicinal Chemistry
Sulfonamides occupy a central role in drug discovery due to their structural adaptability and broad bioactivity. Over 150 FDA-approved drugs feature sulfonamide motifs, including anticancer agents, antivirals, and carbonic anhydrase inhibitors. The compound this compound exemplifies three key design principles:
- Naphthalene Scaffold : Enhances π-π stacking with hydrophobic protein pockets.
- Methoxyphenyl Groups : Improve solubility and modulate electronic effects via electron-donating methoxy substituents.
- Propanoate Ester : Increases membrane permeability through lipophilic esterification.
Table 1: Key Sulfonamide-Based Drugs and Their Applications
| Compound | Target Application | Structural Feature |
|---|---|---|
| Celecoxib | Anti-inflammatory | Trifluoromethyl sulfonamide |
| Sulfasalazine | Autoimmune disorders | Azo-linked sulfonamide |
| Ethyl 3-(4-Methoxy... | Anticancer research | Naphthalene-methoxyphenyl |
Research Objectives and Contemporary Applications
Recent studies prioritize synthesizing sulfonamide derivatives with dual aromatic systems to combat drug resistance. This compound has been evaluated for its antiproliferative activity, demonstrating IC~50~ values of 0.51 μM (MCF-7) and 0.33 μM (A549) in vitro. Molecular docking reveals that its naphthalene moiety binds tubulin’s colchicine site, disrupting microtubule assembly.
Table 2: Recent Advances in Naphthalene Sulfonamide Research
| Study Focus | Key Finding | Reference |
|---|---|---|
| Tubulin Inhibition | IC~50~ = 2.8 μM in polymerization assay | |
| Apoptosis Induction | G2/M phase arrest in MCF-7 cells | |
| SAR Optimization | 4-Methoxy critical for activity |
Methoxyphenyl Functionalized Compounds in Academic Research
Methoxyphenyl groups are widely employed to fine-tune drug-receptor interactions. The 4-methoxy substituent in this compound serves dual roles:
- Electron Donation : Stabilizes charge-transfer complexes with tubulin’s hydrophobic residues.
- Steric Guidance : Orients the naphthalene ring for optimal π-stacking in the colchicine-binding pocket.
Table 3: Methoxyphenyl-Containing Sulfonamides in Research
| Compound | Biological Activity | Methoxyphenyl Role |
|---|---|---|
| Ethyl 3-(4-Methoxy... | Tubulin polymerization inhibition | Enhances binding affinity |
| Sulconazole | Antifungal | Modulates lipophilicity |
| Sutezolid | Antitubercular | Improves metabolic stability |
Properties
IUPAC Name |
ethyl 3-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-4-30-23(25)15-20(16-9-11-17(28-2)12-10-16)24-31(26,27)22-14-13-21(29-3)18-7-5-6-8-19(18)22/h5-14,20,24H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJWGTKEJDZFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the sulfonation of 4-methoxynaphthalene to form 4-methoxynaphthalene-1-sulfonyl chloride. This is achieved by reacting 4-methoxynaphthalene with chlorosulfonic acid under controlled conditions.
Amidation Reaction: The sulfonyl chloride intermediate is then reacted with 4-methoxyphenylamine to form the sulfonamide derivative.
Esterification: The final step involves the esterification of the sulfonamide derivative with ethyl 3-bromopropanoate in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups and sulfonamide moiety are primary sites for oxidative transformations:
Key Findings :
-
Methoxy groups on naphthalene rings oxidize preferentially over phenyl rings due to extended conjugation stability .
-
Sulfonamide oxidation requires harsh conditions, with yields <50% due to competing side reactions .
Reduction Reactions
Reductive transformations target the sulfonamide and ester functionalities:
Key Findings :
-
Sulfonamide reduction proceeds with >80% yield under strictly anhydrous conditions .
-
Ester reduction requires low temperatures to prevent over-reduction to alkanes .
Nucleophilic Substitution
The ester group undergoes nucleophilic displacement:
Key Findings :
-
Bulkier nucleophiles (e.g., tert-butoxide) show reduced reactivity due to steric effects .
-
Amide formation is pH-sensitive, requiring alkaline conditions .
Hydrolysis Reactions
Acid- and base-catalyzed hydrolysis pathways:
Key Findings :
-
Base hydrolysis is 3× faster than acid-catalyzed hydrolysis under standard conditions .
-
Methoxy groups remain intact during hydrolysis, confirming their stability .
Electrophilic Aromatic Substitution
The naphthalene and phenyl rings undergo directed electrophilic attacks:
Key Findings :
-
Sulfonamide acts as a meta-directing group, while methoxy groups are ortho/para-directing .
-
Competitive bromination of both aromatic rings occurs unless steric hindrance is exploited .
Thermal Decomposition
Stability under elevated temperatures:
Key Findings :
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate has been studied for its potential therapeutic properties. Sulfonamide derivatives, including this compound, are known for their antibacterial and anti-inflammatory activities. Research indicates that the sulfonamide moiety can interact with bacterial dihydropteroate synthase, inhibiting folic acid synthesis, which is critical for bacterial growth .
Case Study: Antibacterial Activity
A study demonstrated that derivatives of sulfonamide compounds exhibit significant antibacterial activity against various strains of bacteria. This compound was tested alongside other sulfonamide derivatives, showing promising results in inhibiting the growth of resistant bacterial strains. This positions the compound as a candidate for further development in antibiotic therapies.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it a valuable building block for synthesizing more complex molecules. The methoxy groups in its structure can undergo reactions such as oxidation and substitution, facilitating the creation of diverse derivatives with tailored properties.
Synthesis Pathway Example
A common synthetic route involves the reaction of 4-methoxynaphthalene with appropriate sulfonamide precursors under acidic conditions to yield this compound. This method highlights the compound's utility in generating other functionalized naphthalene derivatives.
Material Science Applications
In material science, this compound can be utilized to develop novel polymers and materials due to its unique chemical structure. The incorporation of naphthalene and methoxy groups can enhance the thermal stability and mechanical properties of polymers.
Potential Use in Polymer Development
Research indicates that compounds with naphthalene units can be incorporated into polymer matrices to improve their optical and electrical properties. This compound could serve as a functional monomer in creating advanced materials for electronic applications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Below is a detailed comparison of structurally related ethyl propanoate derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Functional Comparison
*Calculated value based on molecular formula.
Key Findings from Comparative Analysis:
A. Substituent-Driven Bioactivity
- Sulfonamido vs. Cyano/Hydrazide: The target compound’s sulfonamido group distinguishes it from analogs like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (cyano group) and MT-53 (hydrazide). In contrast, MT-53’s hydrazide group may enhance binding to FcγRIIa receptors, as seen in immunomodulatory studies .
B. Molecular Weight and Solubility
- The target compound’s higher molecular weight (429.5 g/mol) compared to simpler analogs (e.g., 231.25 g/mol for the cyano derivative) implies reduced solubility in aqueous media. However, the methoxy groups may counterbalance this by improving lipid solubility, a critical factor for blood-brain barrier penetration in CNS-targeted drugs .
D. Structural Conformation and Reactivity
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation across the C=C bond, enhancing electrophilicity for nucleophilic additions . In contrast, the target compound’s sulfonamido group may promote hydrogen bonding with biological targets, influencing binding affinity.
Biological Activity
Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate is a complex organic compound belonging to the class of sulfonamides. Its unique structure includes a sulfonamide functional group and ethyl ester, contributing to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N1O5S, with a molecular weight of approximately 377.46 g/mol. The presence of methoxy groups enhances its lipophilicity, which can influence its pharmacokinetic properties and biological activity.
Antibacterial Properties
Sulfonamides are well-known for their antibacterial properties, primarily acting as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This compound likely exhibits similar antibacterial effects due to its sulfonamide moiety. Research indicates that compounds with sulfonamide structures can effectively combat various bacterial infections by disrupting folate metabolism.
Anti-inflammatory Effects
Compounds with methoxy groups often demonstrate enhanced anti-inflammatory and analgesic effects. This compound may exert anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This potential has been observed in related compounds that inhibit inflammatory pathways in various disease models.
Antitumor and Antiviral Activities
Emerging studies suggest that similar sulfonamide compounds possess antitumor and antiviral properties. For instance, modifications in the structure can lead to enhanced efficacy against cancer cells or viral pathogens. The specific mechanisms of action may involve the disruption of cellular signaling pathways or direct interaction with viral components.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the sulfonamide : Reaction of an appropriate amine with a sulfonyl chloride.
- Esterification : Reaction with ethyl propanoate to form the final compound.
This multi-step synthesis allows for the incorporation of various functional groups that can enhance the compound's properties.
Study on Antibacterial Efficacy
A study evaluated the antibacterial efficacy of sulfonamide derivatives against resistant strains of bacteria. This compound was tested alongside other derivatives, showing significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a promising potential for development as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Mechanism Investigation
In another study focusing on anti-inflammatory properties, the compound was tested in vitro on cultured macrophages treated with LPS (lipopolysaccharides). The results demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with this compound, suggesting its potential use in inflammatory diseases .
Comparison with Similar Compounds
The following table summarizes this compound's structural features and biological activities compared to related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Sulfanilamide | Contains a sulfonamide group | Antibacterial | First synthetic antibacterial agent |
| Paracetamol | Hydroxy and amide groups | Analgesic and antipyretic | Widely used pain reliever |
| Methotrexate | Contains a pteridine structure | Antitumor | Inhibitor of folate metabolism |
| Ethyl p-methoxyhydrocinnamate | Similar ester structure | Antioxidant | Derived from natural sources |
The presence of multiple methoxy groups in this compound distinguishes it from simpler structures like sulfanilamide or paracetamol, potentially enhancing its lipophilicity and biological activity.
Q & A
Q. What synthetic routes are commonly used to prepare Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and selenadiazole formation. For example, a selenium-containing analog was synthesized by refluxing ethyl-3-(4-methoxyphenyl)-5-oxo-2,5-diphenylpentanoate with semicarbazide hydrochloride and sodium acetate in ethanol, followed by treatment with SeO₂ in tetrahydrofuran. Purification via column chromatography (silica gel, 97:3 petroleum ether:ethyl acetate) is critical to isolate the final product .
Q. What spectroscopic and crystallographic methods validate the compound’s structure?
- X-ray crystallography : Determines bond lengths, angles, and dihedral angles (e.g., selenadiazole ring planarity with a maximum deviation of 0.002 Å) .
- NMR : Confirms proton environments, such as methoxy and sulfonamido groups.
- Mass spectrometry : Matches exact mass (e.g., tolerance <0.05 Da) to rule out impurities .
Q. How is the compound purified, and what solvents are compatible?
Purification often uses silica gel column chromatography with non-polar solvents (e.g., petroleum ether) mixed with ethyl acetate. The compound is soluble in dichloromethane and dimethyl sulfoxide (DMSO), as evidenced by storage recommendations for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during selenadiazole formation?
Key parameters include:
- Stoichiometry : A 1:2 molar ratio of semicarbazone to SeO₂ ensures complete reaction .
- Solvent choice : Tetrahydrofuran (THF) enhances reactivity compared to ethanol.
- Temperature : Refluxing at 80–90°C minimizes side products.
Validation via TLC and iterative adjustment of these parameters is recommended.
Q. What computational methods support structural analysis of crystallographic data?
Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) affect bioactivity?
Comparative studies show that methoxy groups enhance lipophilicity and membrane permeability, whereas hydroxy groups increase hydrogen bonding but reduce stability. For example, replacing 4-methoxyphenyl with 4-hydroxyphenyl in analogs alters antifungal activity by 30–50% .
Data Contradiction & Mechanistic Analysis
Q. How should researchers resolve discrepancies in reported biological activity data?
Q. What mechanistic insights explain the compound’s anti-fungal activity?
The selenadiazole moiety disrupts fungal membrane integrity via thiol-mediated oxidative stress. In vitro assays show IC₅₀ values of 12–18 µM against Candida albicans, correlating with ROS generation observed in fluorescence assays .
Q. How can researchers address low yields in multi-step synthesis?
- Intermediate characterization : Use LC-MS to identify unstable intermediates.
- Coupling optimization : Adjust activating agents (e.g., CDI in ) for amide bond formation.
- Byproduct analysis : TLC and GC-MS track side reactions during reflux .
Methodological Design
Q. What strategies ensure reproducibility in crystallographic studies?
Q. How to design bioactivity assays for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
